![molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7](/img/structure/B12886392.png)
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and an aniline group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include nitration, reduction, and bromination steps to introduce the necessary functional groups . The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups on the aromatic ring .
Aplicaciones Científicas De Investigación
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]aniline: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline: Similar structure but contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is unique due to the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity. The oxazole ring also contributes to its distinct properties, making it a valuable compound in various research fields .
Propiedades
Número CAS |
89752-98-7 |
|---|---|
Fórmula molecular |
C15H11BrN2O |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
Clave InChI |
IYHAWZCHVKFEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


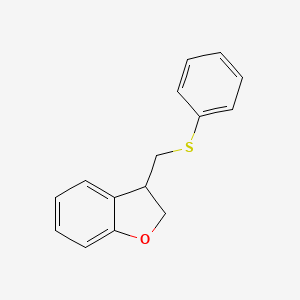
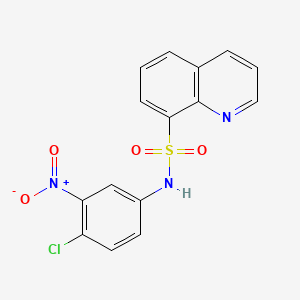
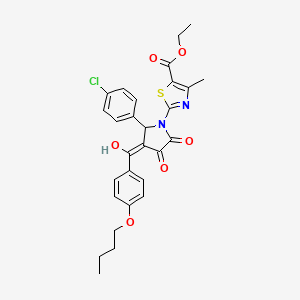
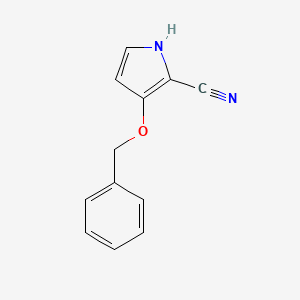
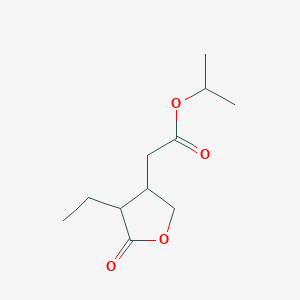
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)



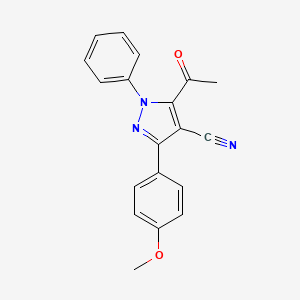
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
